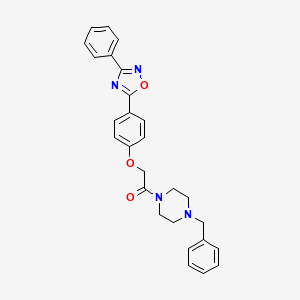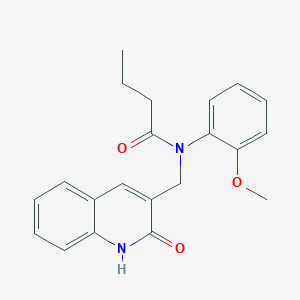
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, also known as HQMMA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQMMA is a synthetic compound that belongs to the class of hydroxamic acids and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have investigated the potential therapeutic applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide in various diseases such as cancer, Alzheimer's disease, and inflammation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using standard laboratory techniques. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. One area of research is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide as a potential anti-cancer drug. Several studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide inhibits the growth of cancer cells, and further research is needed to investigate its potential as a cancer treatment. Additionally, further research is needed to investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, as well as its potential therapeutic applications in other diseases such as Alzheimer's disease and inflammation. Overall, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves the reaction of 2-hydroxy-3-formylquinoline with 2-methoxybenzylamine in the presence of sodium borohydride and acetic acid. The resulting intermediate is then treated with butyryl chloride and triethylamine to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-8-20(24)23(18-11-6-7-12-19(18)26-2)14-16-13-15-9-4-5-10-17(15)22-21(16)25/h4-7,9-13H,3,8,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMDDHXRNGAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

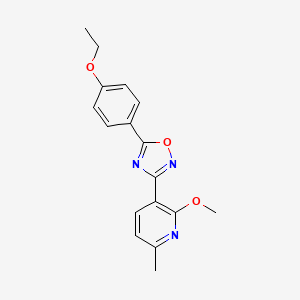
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
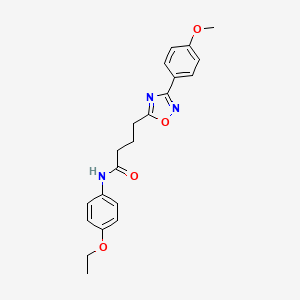
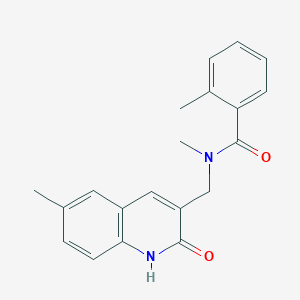

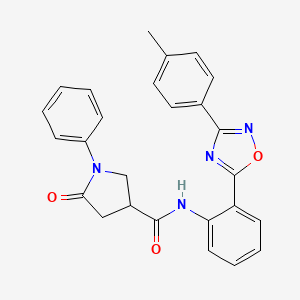

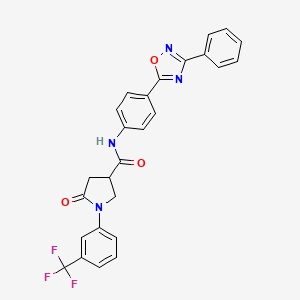
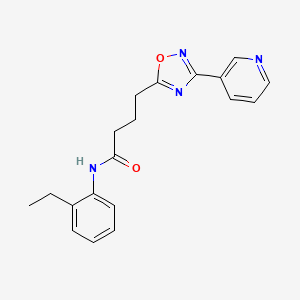
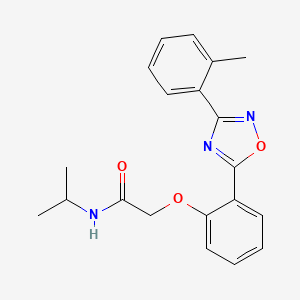

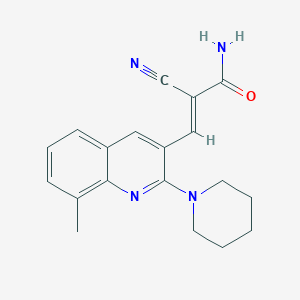
![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)
